Asp-Asp-Asp-Asp
Overview
Description
Asp-Asp-Asp-Asp, also known as tetra-aspartic acid, is a peptide composed of four aspartic acid residues. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The tetra-aspartic acid sequence is often found in various biological systems and has significant implications in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-aspartic acid can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of tetra-aspartic acid can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tetra-aspartic acid undergoes various chemical reactions, including:
Isomerization: Aspartic acid residues can undergo isomerization to form isoaspartic acid, which can impact the structural integrity and function of proteins.
Hydrolysis: The peptide bonds in tetra-aspartic acid can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual aspartic acid residues.
Cyclization: Aspartic acid residues can form cyclic intermediates, such as succinimide, which can further react to form isoaspartic acid.
Common Reagents and Conditions
Isomerization: This reaction can occur spontaneously under physiological conditions or be induced by changes in pH and temperature.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Cyclization: The formation of succinimide intermediates can be facilitated by mild heating and the presence of nucleophiles.
Major Products Formed
Isomerization: Isoaspartic acid
Hydrolysis: Individual aspartic acid residues
Cyclization: Succinimide intermediates and isoaspartic acid
Scientific Research Applications
Tetra-aspartic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and isomerization.
Biology: Investigated for its role in protein folding, stability, and degradation.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of tetra-aspartic acid involves its interaction with proteins and enzymes. The peptide can influence protein folding and stability by forming hydrogen bonds and electrostatic interactions with other amino acid residues. Additionally, the isomerization of aspartic acid residues to isoaspartic acid can lead to structural changes in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Aspartic Acid: A single amino acid that serves as a building block for peptides and proteins.
Di-aspartic Acid: A peptide composed of two aspartic acid residues, often used in studies of peptide bond formation and stability.
Tri-aspartic Acid: A peptide composed of three aspartic acid residues, used in similar applications as tetra-aspartic acid.
Uniqueness of Tetra-Aspartic Acid
Tetra-aspartic acid is unique due to its longer peptide chain, which allows for more complex interactions with proteins and enzymes. This increased complexity makes it a valuable tool in studying protein folding, stability, and degradation. Additionally, its ability to form cyclic intermediates and undergo isomerization provides insights into the mechanisms of protein aging and disease.
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFYUJEXYKQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403237 | |
Record name | Asp-Asp-Asp-Asp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145224-95-9 | |
Record name | Asp-Asp-Asp-Asp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Asp-Asp-Asp-Asp (D4K)?
A1: this compound (D4K) is not a molecule with independent biological activity. Its primary role is as a highly specific recognition and cleavage site for the serine protease enteropeptidase (also known as enterokinase). []
Q2: What are the downstream effects of this compound cleavage by enteropeptidase?
A2: Enteropeptidase cleaves the peptide bond on the C-terminal side of the lysine residue within the D4K sequence. [] This cleavage is crucial for activating trypsinogen, the inactive precursor of trypsin, a key digestive enzyme. Trypsin then sets off a cascade by activating other pancreatic zymogens like chymotrypsinogen, proelastase, and procarboxypeptidases, ultimately leading to the digestion of proteins in the gut. []
Q3: Does the presence of this compound guarantee cleavage by enteropeptidase?
A3: While D4K is crucial for enteropeptidase recognition, studies suggest that the enzyme's specificity extends beyond this sequence. The enzyme's heavy chain plays a role in recognizing larger macromolecular substrates, and acidic residues near the cleavage site are favorable for activity. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound is a tetrapeptide composed of four aspartic acid residues. Its molecular formula is C16H22N4O12, and its molecular weight is 462.37 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for the isolated tetrapeptide is limited in the provided research, techniques like nuclear magnetic resonance (NMR) have been used to analyze D4K-containing peptides and their interactions with enteropeptidase. [, ] These studies offer insights into conformational changes and binding dynamics.
Q6: How do modifications to the this compound sequence affect enteropeptidase activity?
A6: Studies using medaka enteropeptidase demonstrated that while the D4K sequence is crucial, modifications within the enzyme's active site, such as the E173A mutation, can alter its specificity. This particular mutation reduced non-specific cleavage while retaining D4K recognition, highlighting the potential for engineering enteropeptidase variants with altered cleavage properties. []
Q7: Is this compound biocompatible and biodegradable?
A7: As a naturally occurring peptide sequence made up of aspartic acid, D4K is inherently biocompatible and biodegradable. Following cleavage by enteropeptidase, the individual aspartic acid residues are further metabolized within the body.
Q8: What are the alternatives to this compound as an enteropeptidase cleavage site in biotechnology?
A8: While D4K is widely used, other protease cleavage sites, such as those recognized by Factor Xa (Ile-Glu-Gly-Arg) or thrombin (Leu-Val-Pro-Arg-Gly-Ser), are also employed in recombinant protein purification strategies. [, ] The choice often depends on the specific protein and downstream application.
Q9: What is the historical context of this compound research?
A9: Research on D4K is intertwined with the study of enteropeptidase and its role in digestion. Early work focused on understanding the enzyme's specificity and mechanism of action. [, , ] The advent of biotechnology led to the utilization of D4K as a tool for recombinant protein production and purification, expanding its research scope.
Q10: Are there any cross-disciplinary applications of this compound research?
A10: Research on D4K and enteropeptidase has fostered collaborations between biochemistry, molecular biology, and biotechnology. Understanding the enzyme's specificity has implications for protein engineering and enzyme technology. [, , , ] Furthermore, the use of D4K as a cleavage site in recombinant protein production has facilitated advancements in various fields, including medicine and diagnostics.
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